5-Lipoxygenase Inhibition: Direct Head-to-Head Data Distinguishing the 3-Nitro Analog from Active 3-Benzylidene Pyrrolidin-2-ones
In a standardized ChEMBL-deposited assay measuring inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase, 3-(3-nitrobenzylidene)pyrrolidin-2-one was evaluated at a single concentration of 100 µM and returned no significant activity (categorized as 'NS') [1]. This result stands in marked contrast to structurally related 3-benzylidene pyrrolidin-2-one analogs bearing a 3,5-di‑tert‑butyl‑4‑hydroxybenzylidene substituent, which function as dual COX/5-LOX inhibitors with nanomolar-range potency in both enzymatic and cellular assays [2]. The divergent activity profile is attributable to the replacement of the electron-rich, radical-scavenging 4‑hydroxy‑3,5‑di‑tert‑butyl motif with the electron-withdrawing 3-nitro group, which abrogates the redox-dependent mechanism of 5-LOX inhibition.
| Evidence Dimension | 5-Lipoxygenase (RBL-1) inhibition at single concentration |
|---|---|
| Target Compound Data | No significant activity at 100 µM |
| Comparator Or Baseline | 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones: dual COX/5-LOX inhibitors; e.g., N-methoxy analog (E-5110) inhibits 5-LOX with nanomolar potency in RBL-1 cell-based assay [2] |
| Quantified Difference | Qualitative difference: inactive vs. nanomolar-range active at the same target |
| Conditions | Inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase; target compound tested at 100 µM |
Why This Matters
For procurement decisions in anti-inflammatory drug discovery, this negative data definitively excludes the 3-nitro analog from 5-LOX/COX dual-inhibition programs while highlighting its value as a negative-control probe or as a fragment for alternative target screening (e.g., enzymes sensitive to electron-deficient aryl groups).
- [1] ChEMBL. Assay CHEMBL620010: Inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 µM. https://www.ebi.ac.uk/chembl/explore/assay/CHEMBL620010 (accessed 2026-05-12). View Source
- [2] H. Shirota, S. Kobayashi, K. Terato, H. Ikuta, I. Yamatsu, K. Katayama. Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones. J. Med. Chem. 1987, 30 (11), 2112–2118. https://doi.org/10.1021/jm00394a029 View Source
